molecular formula C8H8FNO3 B2415666 3-Amino-2-fluoro-4-methoxybenzoic acid CAS No. 1785489-75-9

3-Amino-2-fluoro-4-methoxybenzoic acid

Cat. No.: B2415666
CAS No.: 1785489-75-9
M. Wt: 185.154
InChI Key: UTDWRGRDBYVCIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-2-fluoro-4-methoxybenzoic acid is an organic compound with the molecular formula C8H8FNO3 It is a derivative of benzoic acid, featuring an amino group, a fluoro substituent, and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-fluoro-4-methoxybenzoic acid typically involves multi-step organic reactions. One common method starts with the nitration of 2-fluoro-4-methoxybenzoic acid, followed by reduction to introduce the amino group. The reaction conditions often involve the use of concentrated nitric acid for nitration and catalytic hydrogenation for reduction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production requires careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-fluoro-4-methoxybenzoic acid undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluoro substituent can be replaced by nucleophiles under appropriate conditions.

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzoic acids.

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of alcohols or aldehydes.

Scientific Research Applications

3-Amino-2-fluoro-4-methoxybenzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-2-fluoro-4-methoxybenzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluoro and methoxy groups can influence the compound’s lipophilicity and electronic properties. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-fluorobenzoic acid
  • 3-Fluoro-4-methoxybenzoic acid
  • 4-Amino-2-fluorobenzoic acid

Uniqueness

3-Amino-2-fluoro-4-methoxybenzoic acid is unique due to the specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both an amino group and a fluoro substituent on the benzene ring allows for unique interactions in chemical and biological systems, distinguishing it from other similar compounds.

Properties

IUPAC Name

3-amino-2-fluoro-4-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO3/c1-13-5-3-2-4(8(11)12)6(9)7(5)10/h2-3H,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTDWRGRDBYVCIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)O)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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